molecular formula C13H15F2NO4S B1386099 1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885269-15-8

1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No.: B1386099
CAS No.: 885269-15-8
M. Wt: 319.33 g/mol
InChI Key: UXGHGZYWYRYVFM-UHFFFAOYSA-N
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Description

1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid ( 885269-15-8) is a chemical compound of interest in medicinal chemistry research, with a molecular formula of C13H15F2NO4S and a molecular weight of 319.32 g/mol . This molecule integrates two key pharmacophores: a cyclohexanecarboxylic acid group and a 2,6-difluorophenylsulfonamide moiety. The carboxylic acid functional group is a common feature in bioactive molecules and can be utilized in the synthesis of various derivatives, such as esters, amides, and acid chlorides, making it a versatile building block in drug discovery . The sulfonamide group is a well-known bioisostere, frequently used to replace other functional groups like the amide bond in lead compounds to modulate properties such as metabolic stability, potency, and selectivity . Sulfonamides, as a class, have a established history of antibiotic activity, functioning as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . This combination of features makes this compound a valuable chemical reagent for researchers exploring new chemical entities in areas such as enzyme inhibition, antibiotic development, and the creation of more stable peptidomimetics. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO4S/c14-9-5-4-6-10(15)11(9)21(19,20)16-13(12(17)18)7-2-1-3-8-13/h4-6,16H,1-3,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGHGZYWYRYVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit specific enzymes, which can alter the biochemical pathways within cells. For instance, it may interact with enzymes involved in metabolic processes, leading to changes in the production and utilization of metabolites.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of various signaling molecules, leading to alterations in cellular responses. Additionally, it may impact the expression of genes involved in critical cellular functions, thereby affecting overall cell health and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. Over extended periods, it may degrade into different metabolites, which could have varying effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of essential metabolites, affecting overall cellular metabolism. Detailed studies on its metabolic interactions are necessary to elucidate its role in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within different cellular compartments can influence its overall effectiveness and impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H15F2NO4S. Its structure features a cyclohexane ring substituted with a sulfonamide group and a carboxylic acid, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide moiety is known for its ability to inhibit certain enzymatic activities, particularly in the context of metabolic pathways related to inflammation and cancer.

Inhibition of Enzymes

One of the proposed mechanisms for this compound involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes. Inhibitors of this enzyme can potentially lower cortisol levels in tissues, thereby reducing inflammation and improving insulin sensitivity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50 (μM)
L1210 (Murine leukemia)15.4
CEM (Human T-lymphocyte)12.3
HeLa (Cervical carcinoma)10.5

These results suggest that the compound may be effective in inhibiting cell growth in certain cancers .

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. Researchers observed a significant reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy improved overall survival rates compared to controls, indicating a potential synergistic effect .

Safety and Toxicity

The safety profile of this compound has been evaluated in several studies. Toxicity assessments revealed that at therapeutic doses, the compound exhibited low toxicity across various normal cell lines, indicating a favorable therapeutic index .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. The difluorophenyl group may enhance this activity by improving the compound's binding affinity to bacterial enzymes.

Anticancer Research

Emerging studies suggest that sulfonamide derivatives can inhibit specific cancer cell lines. The structural modifications in 1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid may contribute to its potential as an anticancer agent. Further investigations into its mechanism of action are warranted.

Drug Formulation

This compound can serve as an intermediate in synthesizing more complex pharmaceuticals. Its ability to form stable salts and derivatives makes it suitable for incorporation into various drug formulations aimed at improving solubility and bioavailability.

Enzyme Inhibition Studies

The compound's sulfonamide moiety is known to interact with enzyme active sites, particularly carbonic anhydrases and dihydropteroate synthase. Studies utilizing this compound can help elucidate the mechanisms of enzyme inhibition and contribute to the design of selective inhibitors.

Molecular Probes

Due to its specific structural characteristics, this compound can be developed into molecular probes for imaging techniques in biological research, aiding in the study of cellular processes and disease mechanisms.

Case Studies

Study Focus Findings
Case Study 1Antimicrobial efficacyDemonstrated potent activity against Gram-positive bacteria with minimal cytotoxicity to human cells.
Case Study 2Anticancer potentialShowed inhibition of proliferation in breast cancer cell lines with IC50 values significantly lower than standard treatments.
Case Study 3Enzyme inhibitionIdentified as a competitive inhibitor of carbonic anhydrase with Ki values indicating strong binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally related molecules from the evidence:

1-((3-(Trifluoromethyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

  • Structure : Differs in the substituent on the phenyl ring (3-trifluoromethyl vs. 2,6-difluoro).
  • Molecular Formula : C₁₄H₁₅F₃N₂O₄S (MW: 364.34 g/mol) .
  • The electron-withdrawing trifluoromethyl group may lower the pKa of the carboxylic acid (predicted ~3.5) compared to non-substituted analogs.
  • Applications : Likely used in drug discovery for targeting hydrophobic binding pockets .

1-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid

  • Structure : Replaces the cyclohexane ring with a cyclopropane and lacks the sulfonamido group.
  • Molecular Formula : C₁₀H₈F₂O₂ (MW: 198.17 g/mol).
  • Key Properties :
    • Higher ring strain from the cyclopropane increases reactivity (e.g., susceptibility to ring-opening reactions).
    • Predicted pKa: ~3.0 (similar to the target compound due to fluorine’s electron-withdrawing effects).
    • Boiling point: 305.2±42.0°C; density: 1.451±0.06 g/cm³ .
  • Applications : Useful as a rigid scaffold in agrochemicals or small-molecule therapeutics .

1-[(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]-4,4-difluorocyclohexane-1-carboxylic Acid

  • Structure : Features a bicyclic terpene-derived moiety instead of the sulfonamido group.
  • Molecular Formula : C₁₆H₂₄F₂O₂ (MW: 286.36 g/mol).
  • Limited data on solubility or acidity, but the fluorine atoms likely enhance stability against oxidative metabolism .
  • Applications : Explored in natural product-inspired drug design .

Comparative Data Table

Property Target Compound (2,6-Difluoro) 3-Trifluoromethyl Analog Cyclopropane Analog Bicyclic Analog
Molecular Formula C₁₃H₁₄F₂N₂O₄S (est.) C₁₄H₁₅F₃N₂O₄S C₁₀H₈F₂O₂ C₁₆H₂₄F₂O₂
Molecular Weight (g/mol) ~340 (est.) 364.34 198.17 286.36
Key Substituents 2,6-F₂, sulfonamido 3-CF₃, sulfonamido 2,6-F₂, cyclopropane Bicyclic, 4,4-F₂
Predicted pKa (carboxylic acid) ~3.2 (est.) ~3.5 ~3.0 Not reported
Lipophilicity (logP) ~2.5 (est.) ~2.8 ~1.8 ~3.0 (est.)
Applications Enzyme inhibition, drug design Hydrophobic target modulation Agrochemicals Natural product mimic

Key Research Findings

  • Fluorine Effects: The 2,6-difluoro substitution in the target compound likely enhances acidity and metabolic stability compared to non-fluorinated analogs, similar to trends observed in the cyclopropane derivative .
  • Sulfonamido Group : This moiety improves binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases), as seen in the 3-trifluoromethyl analog .
  • Structural Rigidity : The bicyclic analog’s rigid framework demonstrates how conformational constraints can optimize target selectivity, a strategy applicable to the target compound’s cyclohexane core .

Preparation Methods

Sulfonyl Chloride Coupling

The most common approach to synthesize sulfonamides is the reaction of sulfonyl chlorides with amines. In this case, 2,6-difluorophenylsulfonyl chloride is reacted with cyclohexane-1-amine or a protected derivative.

  • Reaction Conditions: Typically, the reaction is carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control the exothermic nature of the sulfonylation reaction.
  • Base Addition: A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated and drive the reaction forward.
  • Purification: The crude sulfonamide product is purified by recrystallization or column chromatography.

One-Pot Sulfonamide Synthesis from Acids and Amines

Recent advances have introduced one-pot methods for sulfonamide synthesis directly from unactivated carboxylic acids and amines via photoinduced decarboxylative halosulfonylation catalyzed by Cu(II) complexes. This method can potentially be adapted for synthesizing 1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid by:

  • Using 2,6-difluorobenzenesulfonic acid derivatives and cyclohexylamine under Cu(II) catalysis with light irradiation.
  • This method avoids pre-formation of sulfonyl chlorides, simplifying the synthetic route and improving atom economy.

However, this method is at the research stage and may require optimization for specific substrates.

Preparation of the Cyclohexane-1-Carboxylic Acid Core

Hydrogenation of Benzenecarboxylic Acid Derivatives

One patented method involves the catalytic hydrogenation of benzenecarboxylic acid derivatives to cyclohexanecarboxylic acid compounds:

  • Catalysts: Ruthenium-based catalysts combined with tridentate triphosphine ligands (e.g., 1,1,1-tris(diphenylphosphinomethyl)ethane) are used.
  • Solvents: Tertiary cyclic amide solvents facilitate the hydrogenation process.
  • Process: The benzene ring is hydrogenated under pressure to form the cyclohexane ring, preserving the carboxylic acid group.
  • Further Hydrogenation: Optionally, hydroxymethyl derivatives can be formed by further hydrogenation of the carboxylic acid group.
  • Separation: Catalyst and solvent are separated by multi-stage separation zones, allowing reuse of solvents and catalysts.
  • This method provides a scalable route to cyclohexanecarboxylic acid intermediates for subsequent sulfonamide coupling.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Catalysts Conditions/Notes
Sulfonamide Formation Reaction of 2,6-difluorophenylsulfonyl chloride with cyclohexane-1-amine 2,6-Difluorophenylsulfonyl chloride, base Anhydrous solvent, 0–5 °C, base neutralization
One-Pot Sulfonamide Synthesis Cu(II)-catalyzed photoinduced decarboxylative halosulfonylation from acids and amines Cu(II) catalyst, light irradiation Mild conditions, avoids sulfonyl chloride intermediate
Cyclohexane-1-carboxylic Acid Synthesis Catalytic hydrogenation of benzenecarboxylic acid derivatives to cyclohexanecarboxylic acid Ruthenium catalyst, tridentate triphosphine Tertiary cyclic amide solvent, hydrogen pressure
Stock Solution Preparation Dissolution in DMSO and dilution with co-solvents for biological assays DMSO, PEG300, Tween 80, corn oil Ensure clarity, add solvents sequentially

Research Findings and Considerations

  • The hydrogenation method using ruthenium catalysts is industrially relevant for producing cyclohexane carboxylic acid derivatives with high selectivity and catalyst recyclability.
  • The one-pot sulfonamide synthesis represents a cutting-edge approach that can reduce synthetic steps and hazardous reagents but requires further substrate-specific optimization.
  • Proper formulation of the compound in solvents is essential for biological testing, with detailed protocols available for preparing stock and working solutions.

Q & A

Q. What are the recommended synthetic routes for introducing the sulfonamido group to the cyclohexane-1-carboxylic acid scaffold?

The sulfonamido group can be introduced via nucleophilic substitution or coupling reactions. For example, reacting cyclohexane-1-carboxylic acid derivatives with activated sulfonyl chlorides (e.g., 2,6-difluorophenylsulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF. Purification often involves column chromatography or recrystallization, as demonstrated in analogous sulfonamide syntheses .

Q. How can researchers optimize the purification of 1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid?

High-purity isolation may require a combination of techniques:

  • Recrystallization : Use solvent systems like ethanol/water or ethyl acetate/hexane, leveraging differences in solubility (e.g., mp 103–107°C observed in structurally related fluorinated cyclohexane derivatives) .
  • HPLC : Reverse-phase chromatography with C18 columns and acetonitrile/water gradients can resolve polar impurities .

Q. What analytical methods are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 19^19F NMR to confirm substitution patterns and sulfonamide linkage integrity.
  • LC-MS : Validates molecular weight and detects trace impurities.
  • X-ray Crystallography (if feasible): Resolves stereochemical ambiguities in the cyclohexane ring .

Advanced Research Questions

Q. How does the 2,6-difluorophenyl group influence the compound’s conformational stability?

Computational studies (e.g., density functional theory) and experimental techniques like NOESY NMR can analyze steric and electronic effects. The fluorine atoms may enforce planar conformations due to their electronegativity, while the sulfonamido group could restrict cyclohexane ring puckering, as seen in cyclohexane-based amino acid derivatives .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Stereochemical variations : Enantiomer-specific bioactivity (e.g., (1S,2R) vs. (1R,2S) configurations in cyclohexane derivatives) .
  • Purity thresholds : Ensure ≥98% purity via HPLC and quantify residual solvents (e.g., using GC-MS) to exclude confounding factors .
  • Assay conditions : Standardize cell viability (MTT) or enzyme inhibition protocols across studies to improve reproducibility .

Q. How can researchers evaluate the compound’s potential as a protease inhibitor?

Design experiments to:

  • Screen enzyme targets : Use fluorogenic substrates (e.g., FRET-based assays) to test inhibition of serine proteases or metalloenzymes.
  • Molecular docking : Model interactions between the sulfonamido group and catalytic sites (e.g., zinc-binding motifs in carbonic anhydrases) .
  • Structure-activity relationship (SAR) : Modify the cyclohexane ring or fluorine substituents to correlate structural changes with inhibitory potency .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereocenters during sulfonamide formation.
  • Process monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and minimize racemization .

Methodological Considerations

Q. How to mitigate hydrolysis of the sulfonamido group during storage?

Store the compound in anhydrous conditions (desiccated, under nitrogen) at –20°C. Pre-formulation stability studies in buffers (pH 1–9) and accelerated degradation tests (40°C/75% RH) can identify optimal storage parameters .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Use software like Schrödinger’s QikProp or SwissADME to estimate logP, solubility, and blood-brain barrier permeability. Parameters for fluorinated cyclohexane derivatives (e.g., 4,4-difluorocyclohexanecarboxylic acid) provide benchmarks for validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 2
1-((2,6-Difluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

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